2-(3',5'-Dimethyl-biphenyl-3-ylamino)-benzoic acid
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Overview
Description
2-(3’,5’-Dimethyl-biphenyl-3-ylamino)-benzoic acid is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core substituted with dimethyl groups and an amino-benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’,5’-Dimethyl-biphenyl-3-ylamino)-benzoic acid typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via Friedel-Crafts alkylation using methyl halides in the presence of a Lewis acid catalyst.
Amino Group Introduction: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine.
Benzoic Acid Moiety Addition:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-(3’,5’-Dimethyl-biphenyl-3-ylamino)-benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced amines or alcohols.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Quinones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
2-(3’,5’-Dimethyl-biphenyl-3-ylamino)-benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2-(3’,5’-Dimethyl-biphenyl-3-ylamino)-benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3’,5’-Dimethyl-biphenyl-4-ylamino)-benzoic acid
- 2-(3’,5’-Dimethyl-biphenyl-2-ylamino)-benzoic acid
- 2-(3’,5’-Dimethyl-biphenyl-3-ylamino)-salicylic acid
Uniqueness
2-(3’,5’-Dimethyl-biphenyl-3-ylamino)-benzoic acid is unique due to its specific substitution pattern on the biphenyl core and the presence of both amino and benzoic acid functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
783325-75-7 |
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Molecular Formula |
C21H19NO2 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-[3-(3,5-dimethylphenyl)anilino]benzoic acid |
InChI |
InChI=1S/C21H19NO2/c1-14-10-15(2)12-17(11-14)16-6-5-7-18(13-16)22-20-9-4-3-8-19(20)21(23)24/h3-13,22H,1-2H3,(H,23,24) |
InChI Key |
XUVFMGLRHXUGOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=CC=C2)NC3=CC=CC=C3C(=O)O)C |
Origin of Product |
United States |
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